3-Nitro-N-acetyl-L-tyrosine

Description

BenchChem offers high-quality 3-Nitro-N-acetyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-N-acetyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

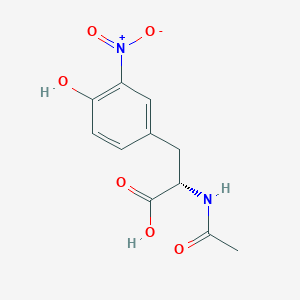

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWCKMXQJXDPQZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632482 | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13948-21-5 | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, N-acetyl-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-N-acetyl-L-tyrosine: A Critical Standard for Nitrosative Stress Research

Executive Summary

3-Nitro-N-acetyl-L-tyrosine is a specialized derivative of the amino acid tyrosine, engineered for critical applications in biomedical research. While not a direct mediator of cellular damage, its existence is intrinsically linked to the study of nitrosative stress, a pathological process implicated in a vast array of human diseases, including neurodegenerative disorders, cardiovascular conditions, and chronic inflammation. This guide provides a comprehensive overview of the biochemical landscape in which this molecule operates. We delve into the mechanisms of protein tyrosine nitration, establish the significance of its metabolic precursor, 3-nitrotyrosine, as a clinical biomarker, and detail the primary role of 3-Nitro-N-acetyl-L-tyrosine as a high-purity analytical standard. Furthermore, this document provides field-proven, step-by-step protocols for its synthesis and its application in state-of-the-art quantitative analysis, empowering researchers and drug development professionals with the foundational knowledge and practical methodologies required to accurately investigate the impact of nitrosative stress.

Section 1: Foundational Chemistry and Physical Properties

3-Nitro-N-acetyl-L-tyrosine is the N-acetylated, nitrated form of the amino acid L-tyrosine. The N-acetylation enhances its aqueous solubility and stability compared to its non-acetylated counterpart, 3-nitro-L-tyrosine, making it an ideal candidate for use as a certified reference material in analytical applications[1]. The addition of a nitro group (-NO₂) to the 3-position of the phenolic ring is the key feature linking it to nitrosative stress pathways.

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | [PubChem CID: 23279776][2] |

| CAS Number | 13948-21-5 | [Simson Pharma] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | [PubChem CID: 23279776][2] |

| Molecular Weight | 268.22 g/mol | [PubChem CID: 23279776][2] |

| Appearance | White to Off-White Solid | [Creative Diagnostics] |

| Solubility | Freely soluble in water | [Creative Diagnostics] |

Section 2: The Biological Context - Nitrosative Stress and Protein Tyrosine Nitration

To comprehend the utility of 3-Nitro-N-acetyl-L-tyrosine, one must first understand the process of protein tyrosine nitration. Under conditions of oxidative and nitrosative stress, there is an elevated production of both superoxide radicals (•O₂⁻) and nitric oxide (•NO)[3]. These two radicals react at a near diffusion-controlled rate to form peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species (RNS)[4][5].

Peroxynitrite and its conjugate acid, peroxynitrous acid (ONOOH), can directly or indirectly—through the formation of secondary radicals like nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻)—mediate the nitration of biomolecules[4][6]. A primary target of this process is the phenolic ring of tyrosine residues within proteins. The mechanism involves a free-radical pathway where tyrosine is first oxidized to a tyrosyl radical, which then reacts rapidly with nitrogen dioxide to yield 3-nitrotyrosine, a stable post-translational modification[7].

Sources

- 1. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 2. 3-Nitro-N-acetyl-L-tyrosine | C11H12N2O6 | CID 23279776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmbreports.org [bmbreports.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]

- 7. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Nitro-N-acetyl-L-tyrosine: Structure, Synthesis, and Characterization

Abstract

3-Nitro-N-acetyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, significant both as a synthetic building block and as a stable analog related to the biomarker 3-nitrotyrosine. The presence of 3-nitrotyrosine in proteins is a key indicator of "nitroxidative stress," a condition implicated in a multitude of pathological states.[1][2][3] This guide provides an in-depth exploration of the structure of 3-Nitro-N-acetyl-L-tyrosine, a detailed, field-proven protocol for its two-step chemical synthesis from L-tyrosine, and the necessary analytical methods for its structural verification. This document is intended for researchers in biochemistry, drug development, and proteomics who require a foundational understanding and practical methodology for working with this compound.

Introduction: The Significance of Tyrosine Nitration

Nitric oxide (•NO) is a fundamental signaling molecule, but its metabolic derivatives, known as reactive nitrogen species (RNS), can lead to post-translational modifications of proteins.[4] One of the most stable and well-documented modifications is the nitration of tyrosine residues to form 3-nitrotyrosine.[5][6] This alteration is not random; it is a selective process that can profoundly impact protein structure and function by altering the phenol group's pKa, redox potential, and steric volume.[1][7] Consequently, 3-nitrotyrosine has emerged as a critical biomarker for diseases linked to oxidative and nitrosative stress, including neurodegenerative conditions, cardiovascular disease, and cancer.[2][8]

The N-acetylated form, 3-Nitro-N-acetyl-L-tyrosine, serves as a valuable tool for researchers. The acetylation of the primary amine group provides stability, modifies solubility, and makes it an ideal standard for analytical techniques or a starting material for further chemical elaboration, such as peptide synthesis. Understanding its synthesis is key to producing high-purity material for these applications.

Molecular Structure and Physicochemical Properties

The structure of 3-Nitro-N-acetyl-L-tyrosine is defined by three key functional domains built upon an L-tyrosine scaffold: the N-acetyl group, the carboxyl group, and the 3-nitro-4-hydroxyphenyl side chain.

-

IUPAC Name: (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid[9]

-

Molecular Formula: C₁₁H₁₂N₂O₆[9]

-

Chirality: The α-carbon maintains the L-configuration (S-enantiomer) from its parent amino acid.

The addition of the electron-withdrawing nitro group (-NO₂) ortho to the phenolic hydroxyl group is the most significant structural feature. This modification dramatically lowers the pKa of the hydroxyl group from approximately 10.1 in tyrosine to around 7.0.[7] This means that at physiological pH, the hydroxyl group of the nitrated side chain is significantly deprotonated, altering its hydrogen bonding capabilities and overall charge.

Caption: Chemical structure of 3-Nitro-N-acetyl-L-tyrosine.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.22 g/mol | [9][10] |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | [9] |

| CAS Number | 13948-21-5 | [9][10] |

| Phenolic pKa | ~7.0 | [7] |

| Appearance | White to off-white crystalline solid |[11] |

Chemical Synthesis Workflow

The synthesis of 3-Nitro-N-acetyl-L-tyrosine is reliably achieved via a two-step process starting from commercially available L-tyrosine. The workflow is designed to first introduce the nitro group onto the aromatic ring and then protect the alpha-amino group via acetylation.

Caption: Two-step synthesis workflow from L-tyrosine.

Step 1: Nitration of L-Tyrosine to 3-Nitro-L-tyrosine

Causality: The core of this step is an electrophilic aromatic substitution. The hydroxyl group of the tyrosine side chain is a strong activating group, directing the electrophilic nitronium ion (NO₂⁺), generated from nitric acid, to the ortho positions (3 and 5). Due to steric hindrance from the bulky amino acid backbone, substitution occurs preferentially at the C3 position. Careful control of temperature is critical to prevent over-nitration (to 3,5-dinitrotyrosine) and degradation of the amino acid.

Protocol:

-

Dissolution: Suspend L-tyrosine (1 equivalent) in distilled water.

-

Cooling: Place the reaction vessel in an ice bath and cool the suspension to 0-5 °C with constant stirring.

-

Nitration: Add concentrated nitric acid (d 1.42, ~1.5 equivalents) dropwise to the cold suspension over 1-2 hours. The temperature must be strictly maintained below 5 °C.

-

Reaction: Continue stirring the mixture in the ice bath for an additional 2-3 hours after the addition is complete. The solution will turn a distinct yellow color.

-

Precipitation: Slowly pour the reaction mixture onto crushed ice. The yellow product, 3-Nitro-L-tyrosine, will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

-

Drying: Dry the resulting yellow solid under vacuum. The intermediate, 3-Nitro-L-tyrosine, is typically of sufficient purity for the next step without further purification.

Step 2: N-Acetylation of 3-Nitro-L-tyrosine

Causality: This step utilizes a nucleophilic acyl substitution. The unprotonated α-amino group of 3-Nitro-L-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is performed under alkaline conditions (e.g., using sodium hydroxide) to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acetic acid byproduct.[12] This method selectively acetylates the amine without affecting the phenolic hydroxyl or carboxylic acid groups.

Protocol:

-

Dissolution: Dissolve the 3-Nitro-L-tyrosine (1 equivalent) from Step 1 in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature. Use enough base to fully dissolve the starting material.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Acetylation: While vigorously stirring, add acetic anhydride (~1.2 equivalents) dropwise. Simultaneously, add a separate stream of NaOH solution to maintain the pH of the reaction mixture between 8 and 10.[12]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Acidification: Cool the solution again in an ice bath and carefully acidify to pH 2-3 using a strong acid (e.g., 2 M HCl). This protonates the carboxylate, causing the N-acetylated product to precipitate.

-

Isolation: Collect the white to pale-yellow precipitate by vacuum filtration. Wash the solid with cold, acidified water (pH ~3) and then with a minimal amount of cold water.

-

Purification & Drying: The crude product can be recrystallized from hot water or an ethanol/water mixture for higher purity. Dry the final product, 3-Nitro-N-acetyl-L-tyrosine, under vacuum.

Table 2: Synthesis Protocol Summary

| Parameter | Step 1: Nitration | Step 2: N-Acetylation |

|---|---|---|

| Starting Material | L-Tyrosine | 3-Nitro-L-tyrosine |

| Key Reagent | Nitric Acid | Acetic Anhydride |

| Solvent | Water | Aqueous NaOH |

| Temperature | 0-5 °C | 0-5 °C, then Room Temp. |

| pH Control | N/A (Acidic) | Maintain pH 8-10 |

| Workup | Precipitation on ice | Acidification (pH 2-3) |

| Product | 3-Nitro-L-tyrosine | 3-Nitro-N-acetyl-L-tyrosine |

Self-Validation: Analytical Characterization

To ensure the integrity of the synthesis, the final product must be rigorously characterized. This self-validating process confirms the identity and purity of the 3-Nitro-N-acetyl-L-tyrosine.

4.1 High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for assessing purity. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically used. The product should appear as a single, sharp peak. The retention time will be distinct from both the starting material (L-tyrosine) and the intermediate (3-Nitro-L-tyrosine).

4.2 Mass Spectrometry (MS) Mass spectrometry provides definitive confirmation of the molecular weight. Using electrospray ionization (ESI), the compound can be detected in both positive and negative modes.

-

ESI-MS (Negative): [M-H]⁻ expected at m/z 267.06

-

ESI-MS (Positive): [M+H]⁺ expected at m/z 269.08 High-resolution mass spectrometry should confirm the molecular formula C₁₁H₁₂N₂O₆.[9]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.

-

¹H NMR (in DMSO-d₆): Expect characteristic signals for the acetyl methyl group (~1.8 ppm), the α- and β-protons of the amino acid backbone, and distinct aromatic protons shifted downfield due to the nitro group's influence.

-

¹³C NMR: Expect signals corresponding to the 11 unique carbons, including the carbonyls of the acetyl and carboxyl groups, and the aromatic carbons, with the carbon bearing the nitro group (C3) being significantly shifted.[13]

Conclusion

This guide outlines the rationale, structure, and a robust, two-step synthesis of 3-Nitro-N-acetyl-L-tyrosine. By following the detailed protocols for nitration and subsequent N-acetylation, researchers can reliably produce this valuable compound. The emphasis on causality behind each experimental choice and the inclusion of a rigorous analytical validation workflow ensures that scientists and drug development professionals can synthesize and verify high-purity material for their advanced applications, from creating analytical standards to complex peptide synthesis.

References

-

Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 51(8), 1933-1942. [Link]

-

Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences, 101(12), 4003-4008. [Link]

-

Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Antioxidants & Redox Signaling, 19(1), 93-107. [Link]

-

Tsikas, D., & Caidahl, K. (2005). Nitration of L-tyrosine to 3-nitro-L-tyrosine. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23279776, 3-Nitro-N-acetyl-L-tyrosine. PubChem. [Link]

-

Uppu, R. M., & Fronczek, F. R. (2006). Structure of N-acetyl-L-3-nitrotyrosine ethyl ester. ResearchGate. [Link]

-

Zheng, L., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Molecular Biosciences, 8. [Link]

-

Ghesquière, B., et al. (2009). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Journal of Proteome Research, 8(9), 4112-4122. [Link]

-

Ischiropoulos, H. (2003). Biological selectivity and functional aspects of protein tyrosine nitration. Biochemical and Biophysical Research Communications, 305(3), 776-783. [Link]

-

Whyte, B. (2025). What is Protein Nitration? BMG LABTECH. [Link]

-

Ischiropoulos, H. (2003). Biological selectivity and functional aspects of protein tyrosine nitration. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1551646, N-Acetyl-3,5-dinitro-l-tyrosine. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65124, 3-Nitro-L-tyrosine. PubChem. [Link]

-

Ohshima, H., et al. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 93(1), 118-123. [Link]

-

Young, T. S., et al. (2011). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases. Biochemistry, 50(47), 10279-10281. [Link]

-

Kim, H. J., & Lee, K. J. (2010). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports, 43(1), 1-10. [Link]

-

Kaur, H., & Halliwell, B. (1996). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Methods in Enzymology, 269, 67-82. [Link]

-

Abello, N., et al. (2010). Reaction scheme of the chemical labeling method exemplified with an N-terminal nitrotyrosine residue. ResearchGate. [Link]

-

Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3433. [Link]

-

Abello, N., et al. (2009). Formation of 3-nitrotyrosine under the action of a nitrating agent. ResearchGate. [Link]

- Google Patents (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45-63. [Link]

-

Tsikas, D. (2011). Recent methodological advances in the mass spectrometric analysis of free and protein-associated 3-nitrotyrosine in human plasma. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological selectivity and functional aspects of protein tyrosine nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bmbreports.org [bmbreports.org]

- 7. Frontiers | Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. 3-Nitro-N-acetyl-L-tyrosine | C11H12N2O6 | CID 23279776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synchem.de [synchem.de]

- 11. guidechem.com [guidechem.com]

- 12. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 13. 3-Nitro-L-tyrosine(621-44-3) 13C NMR spectrum [chemicalbook.com]

The Biological Significance of 3-Nitro-N-acetyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Nitro-N-acetyl-L-tyrosine and its core biologically active counterpart, 3-nitrotyrosine (3-NT). We delve into the fundamental chemical properties, endogenous formation pathways, and the profound pathological implications of tyrosine nitration. This document serves as an in-depth resource for researchers, clinicians, and drug development professionals, offering detailed experimental protocols for the detection and quantification of this critical biomarker of nitrative stress. Furthermore, we will explore the current landscape of therapeutic strategies aimed at mitigating the detrimental effects of tyrosine nitration, providing insights into the future of drug development in diseases characterized by nitrative stress.

Introduction: The Emergence of a Key Biomarker

In the complex landscape of cellular signaling and pathology, the post-translational modification of proteins serves as a critical regulatory mechanism. Among these modifications, the nitration of tyrosine residues to form 3-nitrotyrosine (3-NT) has emerged as a pivotal indicator of nitrative stress, a condition arising from the excessive production of reactive nitrogen species (RNS). This guide will focus on 3-NT and its N-acetylated form, 3-Nitro-N-acetyl-L-tyrosine, exploring their formation, detection, and biological significance. While 3-NT is the more extensively studied molecule, understanding the potential role of its N-acetylated derivative is crucial for a comprehensive view of nitrative stress biochemistry.

The Chemistry and Formation of 3-Nitrotyrosine

Chemical Properties

3-Nitro-N-acetyl-L-tyrosine is an N-acetylated derivative of 3-nitro-L-tyrosine. The addition of the nitro group (-NO2) to the ortho position of the hydroxyl group on the phenolic ring of tyrosine significantly alters its chemical properties.

| Property | 3-Nitro-N-acetyl-L-tyrosine | 3-Nitro-L-tyrosine |

| Molecular Formula | C11H12N2O6[1] | C9H10N2O5[2] |

| Molecular Weight | 268.22 g/mol [1] | 226.19 g/mol |

| Appearance | - | Yellow to green crystalline solid[3] |

| pKa of Phenolic Group | Not available | ~7.5 (significantly lower than tyrosine's ~10.5)[3] |

The decrease in the pKa of the phenolic hydroxyl group in 3-nitrotyrosine is a critical alteration, making it more acidic than tyrosine. This change can disrupt protein structure and function by altering hydrogen bonding and electrostatic interactions.

Endogenous Formation Pathways

The formation of 3-nitrotyrosine in vivo is a hallmark of nitrative stress, primarily driven by the reaction of tyrosine residues with potent nitrating agents derived from nitric oxide (NO).

The primary pathway involves the formation of peroxynitrite (ONOO⁻), a powerful oxidant and nitrating agent, from the rapid reaction between nitric oxide (NO•) and superoxide radicals (O2•⁻). Peroxynitrite can then directly nitrate tyrosine residues. Another significant pathway involves the myeloperoxidase (MPO) enzyme, which, in the presence of hydrogen peroxide (H2O2) and nitrite (NO2⁻), can also generate nitrating species.

The Biological Significance of N-Acetylation

While 3-nitrotyrosine is the direct marker of nitrative damage, the significance of its N-acetylated form, 3-Nitro-N-acetyl-L-tyrosine, likely lies in its metabolism and bioavailability. Studies on the non-nitrated analog, N-acetyl-L-tyrosine (NALT), provide valuable insights.

NALT was developed to have increased water solubility compared to L-tyrosine, with the hypothesis that this would lead to superior bioavailability.[4][5] However, research indicates that NALT is an inefficient precursor to L-tyrosine in humans.[4] A significant portion of orally administered NALT is excreted in the urine unchanged, suggesting poor deacetylation in the body.[3][6]

This inefficient conversion raises critical questions about the biological impact of 3-Nitro-N-acetyl-L-tyrosine. It is plausible that this N-acetylated form has lower bioavailability as a source of 3-nitrotyrosine in vivo. However, the possibility of 3-Nitro-N-acetyl-L-tyrosine having its own distinct biological activities cannot be discounted and warrants further investigation.

Pathological Implications of Tyrosine Nitration

The presence of elevated levels of 3-nitrotyrosine is strongly associated with the pathophysiology of numerous diseases, acting as a stable marker of RNS-mediated damage.

Neurodegenerative Diseases

Increased levels of 3-nitrotyrosine have been consistently observed in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[7] The nitration of key proteins can lead to their dysfunction, contributing to neuronal apoptosis and disease progression. For instance, nitration of tubulin can disrupt the cytoskeleton, impairing axonal transport.

Cardiovascular Diseases

In the cardiovascular system, 3-nitrotyrosine is implicated in the pathogenesis of atherosclerosis, hypertension, and heart failure.[7] The nitration of apolipoproteins can promote the formation of foam cells, a key event in the development of atherosclerotic plaques. Furthermore, nitration of endothelial nitric oxide synthase (eNOS) can uncouple the enzyme, leading to reduced NO bioavailability and endothelial dysfunction.

Other Pathologies

Elevated 3-nitrotyrosine levels have also been linked to a range of other conditions, including:

-

Diabetes: Contributing to diabetic complications such as nephropathy and retinopathy.

-

Inflammatory Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.

-

Cancer: Where it may play a role in tumor progression and metastasis.

Experimental Protocols for Detection and Quantification

The accurate measurement of 3-nitrotyrosine in biological samples is crucial for both research and clinical applications. Several robust methods are available, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and specific method for the quantification of 3-nitrotyrosine.

Protocol:

-

Sample Preparation:

-

For protein-bound 3-nitrotyrosine, hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.

-

Neutralize the hydrolysate and centrifuge to remove any precipitate.

-

For free 3-nitrotyrosine, deproteinize the sample (e.g., plasma, tissue homogenate) with an acid like perchloric acid, followed by centrifugation.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase consisting of a phosphate buffer with an organic modifier (e.g., methanol or acetonitrile).

-

Employ a gradient elution to achieve optimal separation of 3-nitrotyrosine from other amino acids.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to a reduction potential of approximately -0.8 V to reduce the nitro group of 3-nitrotyrosine to an amino group.

-

The resulting 3-aminotyrosine is then detected at an oxidation potential of around +0.6 V.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-nitrotyrosine.

-

Quantify the amount of 3-nitrotyrosine in the sample by comparing its peak area to the standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, particularly when coupled with tandem mass spectrometry (MS/MS).

Protocol:

-

Sample Preparation and Derivatization:

-

Hydrolyze protein samples as described for HPLC-ECD.

-

Extract the amino acids using solid-phase extraction.

-

Derivatize the amino acids to make them volatile for GC analysis. A common method is esterification followed by acylation.

-

-

GC Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

-

Use a temperature program to separate the derivatized amino acids.

-

-

MS Detection and Quantification:

-

The eluting compounds are ionized (e.g., by electron impact or chemical ionization) and analyzed by a mass spectrometer.

-

For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.

-

An isotopically labeled internal standard (e.g., 13C- or 15N-labeled 3-nitrotyrosine) is essential for accurate quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.

Protocol:

-

Coating:

-

Coat a microtiter plate with an antibody specific for 3-nitrotyrosine.

-

-

Blocking:

-

Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).

-

-

Sample Incubation:

-

Add the biological samples (e.g., plasma, cell lysates) to the wells and incubate.

-

-

Detection:

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that also recognizes 3-nitrotyrosine.

-

-

Substrate Addition and Signal Measurement:

-

Add a chromogenic substrate that is converted by the enzyme to a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a nitrated protein standard.

-

Determine the concentration of 3-nitrotyrosine in the samples by comparing their absorbance to the standard curve.

-

Therapeutic Implications and Drug Development

The central role of tyrosine nitration in various pathologies makes it an attractive target for therapeutic intervention. Drug development efforts are focused on several key strategies.

Scavengers of Peroxynitrite

Compounds that can directly scavenge peroxynitrite before it can nitrate tyrosine residues are a primary focus. These include:

-

Uric acid: An endogenous antioxidant that can react with peroxynitrite.

-

Glutathione and other thiols: These can also neutralize peroxynitrite.

-

Synthetic Catalytic Scavengers: Metalloporphyrin-based compounds are being developed to catalytically detoxify peroxynitrite.

Inhibitors of Myeloperoxidase (MPO)

Given the role of MPO in generating nitrating species, MPO inhibitors are a promising therapeutic avenue, particularly in inflammatory conditions.[8][9] Several small molecule inhibitors of MPO are in various stages of preclinical and clinical development.[10][11]

Inhibitors of Nitric Oxide Synthase (NOS)

Inhibiting the overproduction of nitric oxide by inducible NOS (iNOS) is another strategy to reduce the formation of peroxynitrite.[12][13][14] Selective iNOS inhibitors are being investigated for their therapeutic potential in inflammatory and neurodegenerative diseases.

Future Perspectives and Conclusion

3-Nitrotyrosine has been firmly established as a reliable biomarker of nitrative stress and a key player in the pathogenesis of a wide range of diseases. The development of sensitive and specific analytical methods has been instrumental in advancing our understanding of its role. While the biological significance of 3-Nitro-N-acetyl-L-tyrosine remains less clear, its potential as a more soluble, albeit likely less bioavailable, form of 3-nitrotyrosine warrants further investigation.

The future of research in this field will likely focus on:

-

Elucidating the specific biological effects of 3-Nitro-N-acetyl-L-tyrosine.

-

Developing more targeted and effective therapeutic agents that can mitigate tyrosine nitration.

-

Utilizing 3-nitrotyrosine as a clinical biomarker for disease diagnosis, prognosis, and monitoring of therapeutic efficacy.

References

-

Galijasevic, S. (2019). The development of myeloperoxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 1-7. [Link]

-

Mind Lab Pro. (2025, August 27). N-Acetyl L-Tyrosine Vs L-Tyrosine: What is the Difference?. Retrieved from [Link]

-

Obied, Y., & Kettle, A. J. (2014). Myeloperoxidase: a target for new drug development?. British journal of pharmacology, 171(16), 3667–3681. [Link]

-

Supplement Factory. (2024, October 18). N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?. Retrieved from [Link]

-

PR-Breaker. (2025, February 26). L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus?. Retrieved from [Link]

-

Focus Pouches. (2025, December 29). N Acetyl L Tyrosine vs L Tyrosine: A Deep Dive into Cognitive Performance. Retrieved from [Link]

-

Galijasevic S. (2019). The development of myeloperoxidase inhibitors. Bioorganic & medicinal chemistry letters, 29(1), 1–7. [Link]

-

Cymerman, I. A., & Waxman, D. J. (2016). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. ACS chemical neuroscience, 7(4), 411–422. [Link]

-

Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257. [Link]

-

Semantic Scholar. (n.d.). The development of myeloperoxidase inhibitors. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is N-acetyl-L-tyrosine used for?. Retrieved from [Link]

-

Radi, R. (2013). Oxidative and Nitrative Stress in Neurodegeneration. Free radical biology & medicine, 62, 1–2. [Link]

-

ResearchGate. (n.d.). Deacetylation reaction catalyzed by AA3. Retrieved from [Link]

-

ResearchGate. (n.d.). The development of myeloperoxidase inhibitors. Retrieved from [Link]

-

Cymerman, I. A., & Waxman, D. J. (2016). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. ACS chemical neuroscience, 7(4), 411–422. [Link]

-

Hall, E. D., & Andrus, P. K. (1998). Peroxynitrite scavengers for the acute treatment of traumatic brain injury. Annals of the New York Academy of Sciences, 855, 335–341. [Link]

-

Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work?. Retrieved from [Link]

-

Dempsey, D. R., & Kingsley, P. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in molecular biosciences, 8, 810452. [Link]

-

Kim, Y. S., Park, E. J., Kim, J., & Sohn, E. (2002). Peroxynitrite scavenging activity of herb extracts. Phytotherapy research : PTR, 16(7), 655–661. [Link]

-

McCarty, M. F. (2008). Scavenging of peroxynitrite-derived radicals by flavonoids may support endothelial NO synthase activity, contributing to the vascular protection associated with high fruit and vegetable intakes. Medical hypotheses, 70(1), 170–181. [Link]

-

ResearchGate. (n.d.). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Retrieved from [Link]

-

Anderson, M. M., & Requena, J. R. (1998). Inhibition of peroxynitrite-mediated tyrosine nitration by a novel pyrrolopyrimidine antioxidant. Biochemical and biophysical research communications, 248(2), 433–437. [Link]

-

PubChem. (n.d.). 3-Nitro-N-acetyl-L-tyrosine. Retrieved from [Link]

-

Aulak, K. S., Miyagi, M., El-Hilu, L., & Stuehr, D. J. (2001). Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences of the United States of America, 98(21), 12056–12061. [Link]

-

Semantic Scholar. (n.d.). N-acetylamino acid utilization by kidney aminoacylase-1. Retrieved from [Link]

-

Kamal, A., & Ramana, K. V. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. International journal of neuroscience, 130(10), 1047–1062. [Link]

-

Mesquita, R. B., Parente, J. V., & Rangel, A. O. (2013). A Multipumping Flow System for in Vitro Screening of Peroxynitrite Scavengers. Journal of analytical methods in chemistry, 2013, 198031. [Link]

-

Garone, C., D'Amati, G., & Capristo, M. (2022). Protein Nitration in Patients with Mitochondrial Diseases. Antioxidants (Basel, Switzerland), 11(2), 373. [Link]

-

Crow, J. P. (n.d.). Peroxynitrite: Scavenging for Survival. Society for Redox Biology and Medicine. Retrieved from [Link]

-

O-Uchi, J., & Jhun, B. S. (2014). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International journal of molecular sciences, 15(12), 23218–23241. [Link]

-

PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved from [Link]

-

Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4386. [Link]

-

Patsnap Synapse. (2024, June 15). What is N-acetyl-L-tyrosine used for?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-L-tyrosine. Retrieved from [Link]

-

BRC Recovery. (2024, August 13). N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. Retrieved from [Link]

-

Holtmann, K. M., Weigel, F., & Moerschbacher, B. M. (2021). Chitin Deacetylase as a Biocatalyst for the Selective N-Acylation of Chitosan Oligo- and Polymers. Biomacromolecules, 22(12), 5036–5046. [Link]

Sources

- 1. 3-Nitro-N-acetyl-L-tyrosine | C11H12N2O6 | CID 23279776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. supplementfactoryuk.com [supplementfactoryuk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The development of myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The development of myeloperoxidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Mechanistic Role of Tyrosine Nitration: From 3-Nitro-L-tyrosine Formation to Cellular Dysfunction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of proteins via nitration of tyrosine residues, forming 3-Nitro-L-tyrosine (3-NT), is a critical indicator and mediator of nitrative stress. This condition arises from an imbalance of reactive nitrogen species (RNS) and is implicated in a wide array of pathologies, particularly neurodegenerative and inflammatory diseases. While often viewed as a stable, terminal biomarker, 3-NT is not merely a passive indicator of damage. Emerging evidence reveals a more active role, where 3-NT and its metabolites can directly modulate cellular processes, alter protein function, and trigger apoptotic pathways. This guide provides an in-depth examination of the mechanisms of action associated with tyrosine nitration. We will explore the biochemical formation of 3-NT, its profound impact on protein structure and function, its metabolic activation into cytotoxic species, and its causal role in cellular demise. Furthermore, this document details the state-of-the-art methodologies for the accurate detection and quantification of 3-NT, including protocols where derivatization to forms such as N-acetylated derivatives is a critical analytical step.

The Genesis of Nitrative Stress and Peroxynitrite

Nitrative stress is a condition of cellular imbalance characterized by the excessive production of reactive nitrogen species (RNS) that overwhelms the cell's antioxidant defenses. The central players in this process are nitric oxide (NO•) and the superoxide anion (O₂•⁻). Under physiological conditions, NO• is a vital signaling molecule. However, during pathological states such as inflammation or mitochondrial dysfunction, both NO• and O₂•⁻ are produced in excess.[1] Their rapid, diffusion-limited reaction yields peroxynitrite (ONOO⁻), a potent and highly reactive oxidant and nitrating agent that is a primary driver of nitrative damage.[2][3]

Caption: The formation of peroxynitrite from nitric oxide and superoxide.

Formation and Biochemical Impact of 3-Nitro-L-tyrosine (3-NT)

Peroxynitrite and other nitrating species, such as nitrogen dioxide (•NO₂), readily react with the phenolic ring of tyrosine at the ortho position to the hydroxyl group, forming 3-Nitro-L-tyrosine.[4][5] This modification can occur on both free L-tyrosine and, more significantly, on tyrosine residues within proteins.[3]

The addition of a nitro (-NO₂) group to the tyrosine ring induces critical physicochemical changes:

-

Steric Hindrance: The bulky nitro group can physically block the hydroxyl group, preventing its phosphorylation by tyrosine kinases. This directly disrupts cellular signaling cascades that are fundamental to processes like cell growth, differentiation, and survival.[2]

-

Lowered pKa: The electron-withdrawing nature of the nitro group lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can alter the local electrostatic environment within a protein, potentially disrupting hydrogen bonding networks and tertiary structure.[4]

-

Structural Alterations: These changes can lead to protein misfolding, aggregation, and loss of function.[6][7] In some cases, it can also induce a toxic gain-of-function, as seen with nitrated α-synuclein, which forms highly stable and neurotoxic oligomers.[8]

Caption: The nitration of L-tyrosine to form 3-Nitro-L-tyrosine.

3-NT as a Central Biomarker in Pathophysiology

Due to its chemical stability, 3-NT serves as an excellent cumulative biomarker of nitrative stress. Its presence has been documented in a wide range of diseases, often correlating with disease severity and progression.[6][7][9] The detection of elevated 3-NT levels well before the onset of clinical symptoms suggests its role as a potential target for early diagnosis.[7][9]

| Disease Category | Specific Diseases | Key Findings | References |

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS) | Increased 3-NT in affected brain regions; nitration of key proteins like α-synuclein and Tau damages the cytoskeleton and promotes aggregation. | [2][6][7][9] |

| Autoimmune Disorders | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA) | Nitrated self-proteins can act as neoantigens, triggering an autoimmune response and antibody generation against host tissues. | [3] |

| Inflammatory Conditions | Atherosclerosis, Sepsis | 3-NT is found in inflammatory lesions, indicating the involvement of RNS produced by activated immune cells like macrophages. | [3][10] |

| Metabolic Disorders | Diabetes Mellitus | Elevated 3-NT is linked to endothelial dysfunction and diabetic complications. | [9] |

The Core Mechanism of Action: From Biomarker to Bio-Effector

While its role as a biomarker is well-established, 3-NT is not an inert bystander. It actively participates in cellular pathology through several mechanisms.

Metabolic Activation and Induced Cytotoxicity

A critical finding is that 3-NT can be metabolized into more potent toxins, particularly in susceptible cell types like dopaminergic neurons.[11] Extracellular 3-NT is taken up by cells via amino acid transporters. Inside dopaminergic neurons, it enters a metabolic pathway involving aromatic amino acid decarboxylase (AADC) and monoamine oxidase (MAO). This conversion generates toxic metabolites that trigger the caspase cascade, leading to apoptotic cell death.[11] This metabolic activation provides a direct causal link between the presence of a nitrative stress product and selective neurodegeneration, such as that seen in Parkinson's disease.[11]

Caption: Metabolic activation of 3-Nitrotyrosine leading to apoptosis.

The Role of N-Acetylation in the Context of 3-NT

The term "3-Nitro-N-acetyl-L-tyrosine" from the topic query does not represent a primary biological effector molecule. Instead, N-acetylation is critically relevant in two distinct contexts:

-

A Potential Metabolic Byproduct: While the primary toxic pathway involves decarboxylation and oxidation, N-acetylation is a common phase II detoxification reaction for various compounds in the body. It is plausible that a fraction of 3-NT is metabolized via N-acetylation for excretion, although this is less studied than its toxic activation.

-

An Essential Analytical Derivative: More importantly, N-acetylation is a deliberate chemical step used in highly sensitive and specific analytical methods to quantify 3-NT.[10] For techniques like HPLC with electrochemical detection (HPLC-ECD), the nitro group of 3-NT is first reduced to an amino group (forming 3-aminotyrosine), which is then N-acetylated. This derivatization creates a stable, electrochemically active molecule (N-acetyl-3-aminotyrosine) that can be detected with picomolar sensitivity.[10] This underscores the importance of understanding chemical derivatization in the accurate measurement of biomarkers.

Methodologies for Detection and Quantification

The choice of analytical method is paramount for obtaining reliable data. A multi-tiered approach, from initial screening to precise quantification, is often necessary.

Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ECD)

This protocol describes a robust method for the quantification of total (free and protein-bound) 3-NT, incorporating the critical N-acetylation step for detection.

Causality Behind Choices: This method is chosen for its superior sensitivity and specificity over immunological methods, which can suffer from antibody cross-reactivity. The multi-step sample preparation is designed to isolate the analyte, remove interferents, and convert it into a highly detectable form.

Methodology:

-

Protein Hydrolysis (Self-Validation Step):

-

To an aliquot of protein sample (e.g., 1 mg of plasma protein), add 6 M HCl containing 1% phenol (phenol acts as a scavenger to prevent artifactual nitration during hydrolysis).

-

Incubate at 110°C for 24 hours under a nitrogen atmosphere to release amino acids from the protein backbone.

-

Rationale: Complete hydrolysis is essential for accurate quantification of protein-bound 3-NT. Successful hydrolysis is confirmed by stable amino acid profiles in control samples.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash with water to remove salts and hydrophilic impurities.

-

Elute the amino acids with a methanol/water solution.

-

Rationale: SPE provides crucial cleanup, removing interferents that could co-elute with the analyte or damage the HPLC column.

-

-

Reduction and Derivatization (The N-Acetylation Step):

-

Dry the eluted sample under nitrogen.

-

Reconstitute in a buffer and add sodium dithionite to reduce the nitro group of 3-NT to an amino group, forming 3-aminotyrosine.[10]

-

Immediately add acetic anhydride to acetylate the newly formed amino group and the primary alpha-amino group, yielding N-acetyl-3-(N-acetylamino)-tyrosine. The key analyte for detection is the derivative where the aromatic amine is acetylated.

-

Rationale: The native 3-NT is not electrochemically active at practical potentials. Reduction followed by N-acetylation creates a stable derivative that is readily oxidized at the electrode, providing a strong and specific signal.[10]

-

-

HPLC-ECD Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Use an isocratic or gradient mobile phase (e.g., sodium acetate buffer with methanol) to separate the analyte.

-

Detect the acetylated aminotyrosine derivative using a coulometric electrochemical detector set at an oxidizing potential (e.g., +400 to +600 mV).

-

Rationale: The HPLC separates the target analyte from other sample components, while the ECD provides highly sensitive and selective detection based on its specific electrochemical properties.

-

Comparison of Analytical Methods

| Method | Sensitivity | Specificity | Throughput | Key Application |

| Immunohistochemistry (IHC) | Moderate | Moderate-Low | Low | Localization of nitrated proteins in tissue sections. |

| ELISA / Western Blot | Moderate | Moderate | High (ELISA) | Screening of multiple samples; semi-quantitative assessment. |

| HPLC-ECD | High | High | Moderate | Accurate quantification of 3-NT in complex biological fluids. |

| LC-MS/MS | Very High | Very High | Moderate | Gold standard for absolute quantification and structural confirmation. |

Conclusion and Future Directions

3-Nitro-L-tyrosine has evolved from being considered a simple marker of cellular damage to a recognized participant in disease pathogenesis. Its ability to disrupt protein function, combined with its metabolic activation into potent neurotoxins, establishes a clear mechanistic link between nitrative stress and cellular dysfunction. The N-acetylation of 3-NT or its derivatives is not a primary mechanism of action but is a critical component of advanced analytical strategies required to accurately probe its role.

Future research should focus on:

-

Identifying the full "nitroproteome" in various diseases to understand which nitrated proteins are the key drivers of pathology.

-

Developing targeted inhibitors of the enzymes responsible for the metabolic activation of 3-NT as a potential therapeutic strategy in neurodegenerative diseases.

-

Refining non-invasive assays for 3-NT to enhance its utility as an early diagnostic and prognostic biomarker in clinical settings.

References

-

Castellani, R. J., et al. (2007). Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells. Journal of Neuroscience. [Link]

-

Kamal, H., et al. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. The International Journal of Neuroscience. [Link]

-

Poon, H. F., et al. (2005). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. Brain. [Link]

-

Dutta, D., et al. (2020). 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases. The International Journal of Neuroscience. [Link]

-

Butterfield, D. A., et al. (2007). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment. Neurobiology of Disease. [Link]

-

Ahsan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. Human Immunology. [Link]

-

Alvarez-Erviti, L., et al. (2011). Tyrosine nitration as mediator of cell death. Journal of Neurochemistry. [Link]

-

Alvarez, B., et al. (2019). 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function. Essays in Biochemistry. [Link]

-

Shigenaga, M. K., et al. (1997). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [Link]

-

Prudêncio, C., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie. [Link]

-

Dom G, et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie. [Link]

-

Daiber, A., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants. [Link]

-

Patsnap Synapse. (2024). What is N-acetyl-L-tyrosine used for?. Patsnap. [Link]

-

Prudêncio, C., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. ReCIPP. [Link]

-

Schmidt, H. H., & Walter, U. (2002). 3-nitro-L-tyrosine - biomarker of nitrosative stress?. Ernahrungs Umschau. [Link]

-

Tsikas, D., & Caidahl, K. (2014). Nitration of L-tyrosine to 3-nitro-L-tyrosine. ResearchGate. [Link]

Sources

- 1. 3-nitro-L-tyrosine - biomarker of nitrosative stress? [ernaehrungs-umschau.de]

- 2. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pnas.org [pnas.org]

- 11. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Nitro-N-acetyl-L-tyrosine: Formation, Significance, and Detection in Oxidative Stress

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

Under conditions of oxidative and nitrosative stress, the convergence of nitric oxide (•NO) and superoxide (•O₂⁻) pathways leads to the formation of potent reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻).[1][2] These species can induce post-translational modifications of biomolecules, with the nitration of tyrosine residues to form 3-nitrotyrosine (3-NT) serving as a stable and widely recognized biomarker of this "nitroxidative stress".[3][4] This technical guide delves into the core mechanisms governing the formation of nitrated tyrosine species, with a specific focus on 3-Nitro-N-acetyl-L-tyrosine. We will explore the fundamental biochemistry of peroxynitrite-mediated nitration, the role of N-acetyl-L-tyrosine as a potential substrate, the profound biological implications of this modification, and the analytical methodologies critical for its accurate quantification in complex biological matrices. This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to investigate the role of tyrosine nitration in cellular pathology and as a biomarker in disease.

The Landscape of Nitroxidative Stress: The Genesis of Reactive Nitrogen Species

Cellular homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and their detoxification by antioxidant systems. A disruption in this balance towards an overabundance of ROS is termed oxidative stress. When this condition is accompanied by an excess production of reactive nitrogen species (RNS), it evolves into nitroxidative stress.

The cornerstone of RNS biology is the interaction between two radical species: nitric oxide (•NO) and the superoxide anion (•O₂⁻).[3] While •NO is a critical signaling molecule involved in processes like vasodilation, •O₂⁻ is a primary ROS generated from sources like mitochondrial electron transport and NADPH oxidases.[3] The reaction between •NO and •O₂⁻ is diffusion-controlled, occurring at an extremely rapid rate to yield peroxynitrite (ONOO⁻), a potent and destructive oxidant.[1][2]

Peroxynitrite itself has a short half-life (around 10 ms), but its protonated form, peroxynitrous acid (ONOOH), can decompose to form highly reactive intermediates with reactivities similar to the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[1][5] It is these peroxynitrite-derived radicals that are primarily responsible for the subsequent damage to a wide array of biomolecules, including proteins, lipids, and DNA.[1][6]

The Core Mechanism: Formation of 3-Nitrotyrosine

The most well-characterized footprint of peroxynitrite activity in biological systems is the nitration of tyrosine residues to form 3-nitrotyrosine (3-NT).[2][3] This modification is a hallmark of nitroxidative damage and serves as an invaluable biomarker for studying diseases associated with inflammation and oxidative stress.[3][7]

The formation of 3-NT is not a direct reaction with peroxynitrite but is a free radical process mediated by peroxynitrite-derived radicals.[3][5] The primary mechanism involves two key steps:

-

Formation of a Tyrosyl Radical: A one-electron oxidation of the tyrosine phenol ring occurs, forming a tyrosyl radical (Tyr•).

-

Radical-Radical Combination: The tyrosyl radical rapidly combines with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine.[4][8]

This free-radical pathway underscores why tyrosine nitration is a definitive marker of nitroxidative stress, as it requires the convergence of both oxidative (generating Tyr•) and nitrosative (generating •NO₂) pathways. While the peroxynitrite pathway is predominant in many biological contexts, such as in cultured human leucocytes, alternative pathways involving heme-containing peroxidases (e.g., myeloperoxidase) can also contribute to 3-NT formation by using nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂).[4][6][9]

Figure 1: Peroxynitrite-mediated formation of 3-Nitrotyrosine.

The Role of N-Acetyl-L-Tyrosine (NALT) as a Nitration Target

N-Acetyl-L-Tyrosine (NALT) is a more soluble form of the amino acid L-tyrosine and is often used in supplementation to support cognitive function, particularly under stress.[10][11] Upon ingestion, NALT is deacetylated in the body to yield L-tyrosine, which then serves as a precursor for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine.[12]

While the majority of research focuses on the nitration of protein-bound tyrosine residues, free amino acids and their derivatives are also susceptible to modification by RNS. Given that the fundamental chemistry of nitration targets the phenolic ring of tyrosine, NALT is a viable substrate for the same RNS that nitrate protein-bound tyrosine. Analogous studies have shown that N-acetyl-L-tryptophan, another acetylated aromatic amino acid, is readily nitrated and nitrosated by various RNS, including peroxynitrite.[13][14] Therefore, in an environment of nitroxidative stress, NALT can be directly nitrated to form 3-Nitro-N-acetyl-L-tyrosine . The formation of this specific molecule can be seen as part of the broader pool of free nitrated tyrosine species.

Biological Ramifications and Significance as a Biomarker

The formation of 3-NT, whether protein-bound or as a free entity like 3-Nitro-N-acetyl-L-tyrosine, has significant biological consequences.

-

A Stable Biomarker: 3-NT is a stable end-product, making it an excellent biomarker for assessing nitroxidative stress in biological samples.[3][15] Elevated levels of 3-NT have been detected in a vast number of pathological conditions, including neurodegenerative diseases (Alzheimer's, Parkinson's), inflammation, atherosclerosis, and diabetes.[1][16][17] Its presence serves as direct evidence for the in vivo formation of potent RNS.[18][19]

-

Alteration of Protein Structure and Function: The addition of a nitro (-NO₂) group to the tyrosine ring dramatically alters its chemical properties. It lowers the pKa of the phenolic hydroxyl group from ~10 to ~7.3, making it significantly more acidic and likely to be ionized at physiological pH.[4] This change, along with increased steric bulk, can disrupt protein structure, interfere with protein-protein interactions, and, critically, inhibit or alter signal transduction by preventing tyrosine phosphorylation by kinases.[4][6]

-

Potential for Direct Cytotoxicity: While often viewed as a marker, free 3-nitrotyrosine may also possess direct biological activity. Studies have shown that it can be transported into cells and metabolized, potentially leading to cytotoxicity, particularly in dopaminergic neurons.[20] This suggests that nitrated free tyrosine species could be more than just footprints of damage; they may actively contribute to cellular demise.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine modification by reactive nitrogen species: a closer look - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atsjournals.org [atsjournals.org]

- 9. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. examine.com [examine.com]

- 11. 5thnutrisupply.com [5thnutrisupply.com]

- 12. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 13. Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 17. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitro-N-acetyl-L-tyrosine: A Derivative for the Precise Quantification of Nitroxidative Stress

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroxidative stress, a condition characterized by the overproduction of reactive nitrogen species (RNS), is a critical pathogenic factor in a host of diseases, including neurodegenerative disorders, cardiovascular conditions, and chronic inflammation.[1][2] The reliable measurement of this stress is paramount for both basic research and therapeutic development. 3-Nitrotyrosine (3-NT), a stable product resulting from the nitration of tyrosine residues by RNS, has been established as a key biomarker for this process.[3][4] This guide provides a comprehensive overview of the biochemical origins of 3-NT, its pathophysiological significance, and a detailed examination of the analytical methodologies for its quantification. A special focus is placed on the strategic use of 3-Nitro-N-acetyl-L-tyrosine as a chemically derivatized intermediate to achieve highly sensitive and specific measurements using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of available techniques to empower researchers in their selection of the most appropriate workflow.

Section 1: The Core Biomarker - 3-Nitrotyrosine

Biochemical Formation: The Genesis of a Biomarker

The formation of 3-Nitrotyrosine is a direct chemical fingerprint of RNS activity. While several pathways can lead to its creation, the most prominent in pathophysiology is the peroxynitrite-mediated mechanism.[5][6]

-

The Peroxynitrite Pathway: This primary pathway is initiated by the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻) to form peroxynitrite (ONOO⁻).[7] Peroxynitrite is a potent and unstable oxidant that readily reacts with the phenolic ring of tyrosine residues, both in free amino acids and within proteins, to yield 3-NT.[4][5] This post-translational modification can significantly alter protein structure and function.[8]

Caption: Peroxynitrite-mediated formation of 3-Nitrotyrosine.

-

Alternative Pathways: Other biological mechanisms can also generate 3-NT. For instance, heme peroxidases like myeloperoxidase can use nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂) to produce nitrating species.[2][6] This pathway is particularly relevant in phagocytic cells during inflammation.

Pathophysiological Significance

The presence of 3-NT is more than just a marker; it is an active participant in disease progression. The addition of a nitro group to the tyrosine ring lowers the pKa of the phenolic hydroxyl group and increases its bulk, which can lead to:[8]

-

Disruption of Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. Nitration of key tyrosine residues can inhibit or prevent phosphorylation, thereby disrupting critical signaling cascades.[3]

-

Enzyme Inactivation: Modification of tyrosine residues in the active site of an enzyme can lead to a loss of catalytic function.

-

Protein Aggregation: Altered protein conformation due to nitration can promote aggregation, a hallmark of many neurodegenerative diseases.

-

Immunogenicity: Nitrated self-proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses.[2] Evidence suggests that immunoglobulins recognizing 3-NT are elevated in patients with acute lung injury and other inflammatory conditions.[9]

Section 2: Analytical Strategies for Quantification

The accurate measurement of 3-NT is analytically challenging due to its low physiological concentrations and the risk of artificial nitration during sample handling.[5] The choice of method depends on the required sensitivity, specificity, and sample throughput.

Foundational Principles: Sample Preparation

The validity of any 3-NT measurement begins with meticulous sample preparation. A primary concern is preventing the artificial nitration of tyrosine in the sample by residual reactive nitrogen species or acidic conditions.

Caption: General workflow for biological sample preparation.

Methodological Deep Dive

A variety of techniques are available, each with distinct advantages and limitations.[10][11]

These methods utilize antibodies that specifically recognize the 3-NT moiety.[3]

-

Principle: Competitive ELISAs involve competition between free 3-NT in the sample and a labeled 3-NT conjugate for binding to a limited number of antibody sites.[12] Western blotting and immunohistochemistry allow for the visualization of nitrated proteins in complex mixtures or tissue sections, respectively.[13]

-

Causality: Immunoassays are chosen for their high throughput and ease of use, making them suitable for screening large numbers of samples. However, their reliability is highly dependent on antibody specificity, and cross-reactivity can be a significant concern, necessitating careful validation.

HPLC separates 3-NT from other sample components, followed by detection using UV, diode array (DAD), or electrochemical (ECD) detectors.[14][15] HPLC-ECD is particularly noteworthy for its high sensitivity.[3]

-

The Role of 3-Nitro-N-acetyl-L-tyrosine: A key challenge with native 3-NT is that it is not easily oxidized or reduced, making direct electrochemical detection difficult. A highly sensitive and validated method circumvents this by converting 3-NT into a more electrochemically active compound.[16] The protocol involves:

-

N-acetylation: The sample hydrolysate is treated with acetic anhydride, converting 3-nitrotyrosine to 3-Nitro-N-acetyl-L-tyrosine .

-

Reduction: The nitro group of the acetylated derivative is then reduced using sodium dithionite to an amino group, forming N-acetyl-3-aminotyrosine.

-

Detection: This final product is electrochemically active and can be detected with high sensitivity by the HPLC-ECD system.[16]

-

This derivatization strategy is a prime example of leveraging chemical modification to overcome analytical hurdles, transforming the target analyte into a form ideally suited for the chosen detection system.

Caption: HPLC-ECD workflow using N-acetylation derivatization.

Often considered the "gold standard," mass spectrometry offers unparalleled specificity and sensitivity.[5][17]

-

Principle: This technique separates molecules by liquid or gas chromatography and then ionizes them, measuring their mass-to-charge ratio. Tandem MS (MS/MS) further fragments the ions to create a unique fragmentation pattern, providing definitive identification and quantification. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[5]

-

Causality: LC-MS/MS is the method of choice when absolute certainty of identification and precise quantification are required, for example, in clinical biomarker validation or when measuring very low analyte levels.[18] While powerful, it requires significant capital investment and specialized expertise.

Comparative Analysis of Methodologies

The selection of an analytical method is a critical decision driven by the specific research question and available resources.

| Feature | Immunoassays (ELISA) | HPLC-ECD (with Derivatization) | LC-MS/MS |

| Principle | Antibody-Antigen Binding | Chromatographic Separation & Electrochemical Reaction | Mass-to-Charge Ratio Measurement |

| Sensitivity | Moderate (ng/mL to pg/mL) | High (pmol to fmol)[3] | Very High (fmol to amol) |

| Specificity | Variable; potential cross-reactivity | High | Very High (Gold Standard) |

| Throughput | High (96-well plates) | Low to Moderate | Moderate |

| Cost/Sample | Low | Moderate | High |

| Key Advantage | High throughput, easy to use | High sensitivity without MS cost | Definitive identification |

| Key Limitation | Antibody-dependent specificity | Derivatization steps required | High equipment cost & complexity |

Section 3: Protocols and Data Interpretation

Detailed Experimental Protocol: HPLC-ECD Quantification

This protocol is adapted from the principles described by Shigenaga et al. and provides a self-validating system for quantifying protein-bound 3-NT.[16]

Objective: To quantify 3-NT in plasma proteins using enzymatic hydrolysis followed by HPLC-ECD analysis of the N-acetylated, dithionite-reduced derivative.

Materials:

-

Plasma sample with added antioxidants (e.g., DTPA).

-

Pronase (from Streptomyces griseus).

-

Acetic anhydride, Triethylamine.

-

Sodium dithionite.

-

HPLC system with a C18 column and a multi-channel coulometric electrochemical detector.

-

3-Nitrotyrosine standard.

Procedure:

-

Protein Hydrolysis:

-

Precipitate plasma proteins using cold acetone.

-

Resuspend the protein pellet in a suitable buffer (e.g., Tris-HCl).

-

Add Pronase and incubate at 37°C for 24 hours to completely digest proteins into free amino acids.

-

-

Derivatization and Extraction:

-

To the hydrolysate, add triethylamine and acetic anhydride to acetylate the amino groups of all amino acids. This converts 3-NT to 3-Nitro-N-acetyl-L-tyrosine.

-

Perform a solvent extraction (e.g., with ethyl acetate) to separate the acetylated derivatives from the aqueous phase.

-

-

Reduction and Analysis:

-

Evaporate the organic solvent and resuspend the residue.

-

Add a fresh solution of sodium dithionite to reduce the nitro group to an amino group, yielding N-acetyl-3-aminotyrosine.

-

Self-Validation Step: Analyze two aliquots of the same sample: one with and one without the addition of sodium dithionite. The peak corresponding to the analyte should be present only in the dithionite-treated sample, confirming its identity.

-

Inject the reduced sample into the HPLC-ECD system. Set the detector potentials to specifically detect the oxidation of N-acetyl-3-aminotyrosine (e.g., potentials of 0.00 V and +0.07 V).[16]

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-NT standard carried through the entire derivatization and reduction process.

-

Calculate the concentration of 3-NT in the original sample based on the peak area and the standard curve.

-

Interpreting Quantitative Data

Context is crucial when interpreting 3-NT levels. Basal levels exist in healthy individuals, and significant increases are associated with disease.

| Condition | Sample Matrix | 3-NT Level (Patient/Model) | 3-NT Level (Control) | Reference |

| Healthy Humans | Plasma | ~0.5 - 3.0 nM | N/A | [19] |

| Acute Lung Injury | Plasma Proteins | 35.7 ± 4.4 µmol/mol Tyr | 6.1 µmol/mol Tyr | [9] |

| Colorectal Cancer | Plasma (Free) | Significantly higher than controls | (Not specified) | [18] |

| Neurodegeneration | Brain Tissue | Peak detected | Not detected | [14] |

Note: Values can vary significantly between studies due to different analytical methods and sample handling. Direct comparison requires careful consideration of the methodologies employed.

Conclusion and Future Perspectives